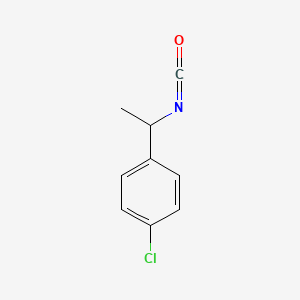![molecular formula C26H37NO10 B12322117 2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FEDOTOZINE D(-)-TARTRATE is a peripheral kappa-opioid receptor agonist primarily used in the treatment of functional dyspepsia and other gastrointestinal disorders. It is known for its ability to alleviate symptoms such as epigastric pain, early satiety, and nausea by modulating visceral pain perception .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FEDOTOZINE D(-)-TARTRATE involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.
Tartaric Acid Salt Formation: The final step involves the formation of the tartrate salt by reacting the synthesized compound with tartaric acid under controlled conditions.
Industrial Production Methods
Industrial production of FEDOTOZINE D(-)-TARTRATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
化学反应分析
Types of Reactions
FEDOTOZINE D(-)-TARTRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its pharmacological properties.
Substitution: Substitution reactions are used to introduce different substituents, altering the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various analogs and derivatives of FEDOTOZINE D(-)-TARTRATE, each with distinct pharmacological profiles.
科学研究应用
FEDOTOZINE D(-)-TARTRATE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying kappa-opioid receptor interactions and developing new analgesics.
Biology: The compound is employed in research on gastrointestinal motility and visceral pain mechanisms.
Industry: It is used in the development of new pharmaceuticals targeting kappa-opioid receptors.
作用机制
FEDOTOZINE D(-)-TARTRATE exerts its effects by selectively binding to peripheral kappa-opioid receptors. This binding modulates the release of neurotransmitters involved in pain perception, thereby reducing visceral pain and discomfort. The compound’s action is primarily localized to the gastrointestinal tract, minimizing central nervous system side effects .
相似化合物的比较
FEDOTOZINE D(-)-TARTRATE is unique among kappa-opioid receptor agonists due to its high selectivity and peripheral action. Similar compounds include:
Asimadoline: Another kappa-opioid receptor agonist with similar gastrointestinal applications.
U-50488: A non-selective kappa-opioid receptor agonist with broader pharmacological effects.
Nalfurafine: Used primarily for its antipruritic effects but also exhibits kappa-opioid receptor activity.
FEDOTOZINE D(-)-TARTRATE stands out due to its targeted action on the gastrointestinal tract, making it a preferred choice for treating functional dyspepsia and related disorders .
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCBFOPBBFVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
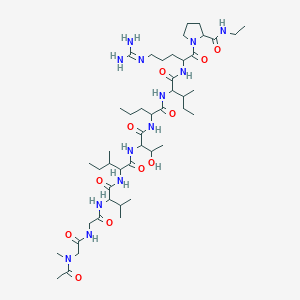
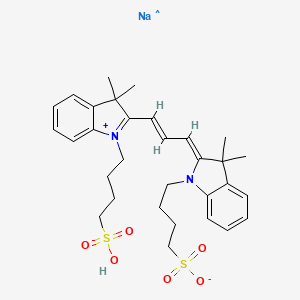
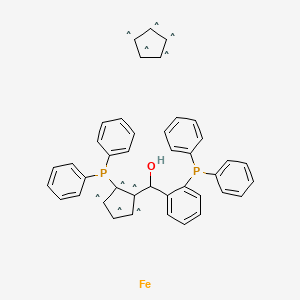
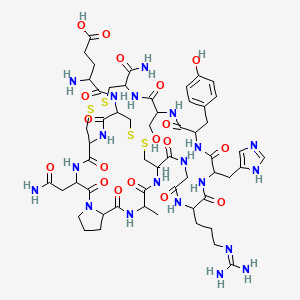
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
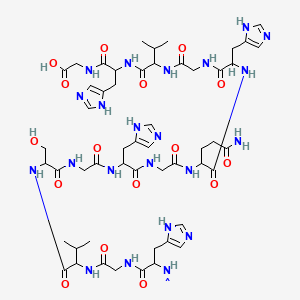


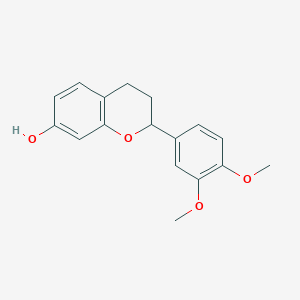


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
